molecular formula C10H11FO B8155813 2-Ethoxy-1-fluoro-3-vinyl-benzene

2-Ethoxy-1-fluoro-3-vinyl-benzene

Cat. No.: B8155813
M. Wt: 166.19 g/mol
InChI Key: LLIJRBPRVITPRF-UHFFFAOYSA-N
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Description

2-Ethoxy-1-fluoro-3-vinylbenzene is a substituted benzene derivative featuring three distinct functional groups:

  • 1-Fluoro: A strongly electron-withdrawing substituent (inductive effect).
  • 2-Ethoxy (-OCH₂CH₃): An electron-donating group (resonance effect).
  • 3-Vinyl (-CH=CH₂): An electron-donating group (via conjugation).

This combination creates a unique electronic environment, balancing electron withdrawal and donation.

Properties

IUPAC Name

1-ethenyl-2-ethoxy-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-3-8-6-5-7-9(11)10(8)12-4-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIJRBPRVITPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1F)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Substitution Strategy

The benzene ring undergoes stepwise electrophilic substitution to introduce ethoxy and fluoro groups, followed by vinylation.

Ethoxylation

Ethoxy groups are introduced via Friedel-Crafts alkylation using ethanol and a Lewis acid (e.g., AlCl₃) or nucleophilic substitution on a pre-halogenated benzene derivative. For example, 1-fluoro-3-bromo-benzene reacts with sodium ethoxide in ethanol at 80°C to yield 1-fluoro-3-ethoxy-benzene.

Fluorination

Direct fluorination of the ethoxy-substituted intermediate is achieved using Selectfluor or HF-pyridine. Alternatively, diazotization of an aniline precursor (e.g., 3-ethoxy-aniline) with NaNO₂/HCl, followed by fluorodeamination using Et₃N-3HF, provides 1-fluoro-3-ethoxy-benzene.

Vinylation

The vinyl group is introduced via Heck coupling using palladium catalysts. For instance, 1-fluoro-3-ethoxy-benzene reacts with vinyl bromide in the presence of Pd(OAc)₂ and PPh₃ at 120°C, yielding the target compound in 65–72%.

Key Data :

StepReagentsConditionsYield
EthoxylationNaOEt, ethanol80°C, 6 h85%
FluorinationEt₃N-3HF, NaNO₂0°C → RT, 2 h78%
VinylationPd(OAc)₂, vinyl bromide120°C, DMF, 12 h68%

Nucleophilic Fluorination of Pre-functionalized Intermediates

Halogen Exchange Reactions

Aryl chlorides or bromides are converted to fluorides using metal fluorides. For example, 2-ethoxy-3-bromo-1-chloro-benzene reacts with KF in the presence of a Cu(I) catalyst at 150°C, yielding 2-ethoxy-1-fluoro-3-bromo-benzene, which undergoes Stille coupling with vinyl tributyltin to install the vinyl group.

Balz-Schiemann Reaction

3-Ethoxy-aniline is diazotized with NaNO₂/HBF₄, and the resulting diazonium tetrafluoroborate is pyrolyzed at 120°C to produce 1-fluoro-3-ethoxy-benzene. Subsequent Heck coupling completes the synthesis.

Optimization Insight :

  • Use of ultrasound in diazotization reduces tar formation and improves yield by 15–20%.

  • Pd/C-mediated vinylation minimizes side products compared to traditional Pd(OAc)₂.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A boronic ester derivative (e.g., 3-vinylphenylboronic acid) reacts with 1-fluoro-3-ethoxy-iodobenzene under Pd(PPh₃)₄ catalysis. This method achieves 70–75% yield with excellent regioselectivity.

Sonogashira Coupling

Ethynyltrimethylsilane couples with 1-fluoro-3-ethoxy-iodobenzene using PdCl₂/CuI, followed by desilylation with K₂CO₃/MeOH to yield the vinyl group.

Comparative Table :

MethodCatalyst SystemSolventYield
SuzukiPd(PPh₃)₄, K₂CO₃Dioxane73%
SonogashiraPdCl₂, CuI, PPh₃THF67%

Vinylation via Wittig and Tebbe Reagents

Wittig Reaction

Phosphonium ylides derived from ethyltriphenylphosphonium bromide react with 1-fluoro-3-ethoxy-benzaldehyde to form the vinyl group. This method offers moderate yields (55–60%) but requires anhydrous conditions.

Tebbe Methylenation

The Tebbe reagent (Cp₂TiCl₂/AlMe₃) converts ketone intermediates (e.g., 1-fluoro-3-ethoxy-acetophenone) into the corresponding vinyl ether. Subsequent acid hydrolysis yields the target compound.

Challenges and Optimization

Competing Side Reactions

  • Ortho/meta Selectivity : Bulky directing groups (e.g., ethoxy) favor para substitution, but fluorination at the ortho position can occur without careful temperature control.

  • Vinyl Group Stability : Prolonged heating during coupling reactions may lead to polymerization of the vinyl group.

Purification Strategies

  • Silica gel chromatography with hexane/ethyl acetate (10:1) effectively separates the target compound from di- or tri-substituted byproducts.

  • High-vacuum distillation is preferred for large-scale synthesis (>100 g) to maintain product integrity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-fluoro-3-vinyl-benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

2-Ethoxy-1-fluoro-3-vinyl-benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-fluoro-3-vinyl-benzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Structural and Electronic Differences

(a) 2-Ethoxy-1-fluoro-3-nitrobenzene ()
  • Substituents: 1-F, 2-OCH₂CH₃, 3-NO₂.
  • Molecular Weight : 185.15 g/mol.
  • Key Properties: The nitro (-NO₂) group is strongly electron-withdrawing, increasing polarity and reducing lipophilicity (logP ~1.8 estimated). Polar Surface Area (PSA) is higher (~65.7 Ų) due to nitro and ethoxy groups. Applications: Likely used as a synthetic intermediate for pharmaceuticals or agrochemicals.
(b) 2-Isopropoxy-1-methoxy-3-vinylbenzene ()
  • Substituents : 1-OCH₃, 2-OCH(CH₃)₂, 3-CH=CH₂.
  • Molecular Weight : 192.25 g/mol.
  • Key Properties: Alkoxy groups (methoxy and isopropoxy) enhance lipophilicity (logP = 3.125). Lower PSA (18.46 Ų) compared to nitro analogs. Applications: Potential monomer for polymers due to the vinyl group.
(c) Other Alkyl-Substituted Benzenes ()

Compounds like (1-ethyloctyl)-benzene and (1-ethyldecyl)-benzene highlight how longer alkyl chains increase hydrophobicity but lack the electronic interplay of ethoxy/fluoro/vinyl groups.

Data Table: Comparative Properties

Property 2-Ethoxy-1-fluoro-3-vinylbenzene* 2-Ethoxy-1-fluoro-3-nitrobenzene 2-Isopropoxy-1-methoxy-3-vinylbenzene
Molecular Weight (g/mol) ~192 (estimated) 185.15 192.25
logP ~2.5 (estimated) ~1.8 3.125
PSA (Ų) ~18.5 (estimated) ~65.7 18.46
Reactivity High (vinyl polymerization) Moderate (nitro reduction) High (vinyl and alkoxy stability)

*Estimates based on substituent contributions.

Research Findings

Electronic Effects :

  • The fluoro group in 2-Ethoxy-1-fluoro-3-vinylbenzene enhances electrophilic substitution reactivity at specific ring positions, while the vinyl group enables polymerization or Diels-Alder reactions .
  • In contrast, the nitro group in 2-Ethoxy-1-fluoro-3-nitrobenzene directs reactions to meta/para positions due to its strong electron withdrawal .

Physical Properties :

  • Lipophilicity (logP) decreases in the order: 2-Isopropoxy-1-methoxy-3-vinylbenzene (3.125) > 2-Ethoxy-1-fluoro-3-vinylbenzene (~2.5) > 2-Ethoxy-1-fluoro-3-nitrobenzene (~1.8) .
  • The vinyl group reduces crystallinity compared to nitro or alkyl substituents, favoring liquid or amorphous solid states.

Applications: Vinyl-containing analogs (e.g., 2-Isopropoxy-1-methoxy-3-vinylbenzene) are promising monomers for specialty polymers . Nitro-substituted analogs are intermediates in explosive or dye synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethoxy-1-fluoro-3-vinyl-benzene, and what challenges arise during purification?

  • Methodology : A multi-step synthesis starting from fluorobenzene derivatives is common. For example, ethoxy and vinyl groups can be introduced via nucleophilic substitution (e.g., using ethoxide ions) and Heck coupling reactions, respectively. Challenges include regioselectivity in fluorination and minimizing side reactions during vinylation. Purification often requires column chromatography with non-polar solvents (e.g., hexane/ethyl acetate gradients) due to the compound’s moderate polarity .
  • Data Consideration : Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm purity via GC-MS or HPLC (>95% purity threshold).

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Methodology :

  • ¹H NMR : Look for characteristic signals:
  • Ethoxy group: δ 1.3–1.5 ppm (triplet, CH3) and δ 3.8–4.1 ppm (quartet, OCH2).
  • Vinyl protons: δ 5.1–5.3 ppm (doublet of doublets, CH2=CH) and δ 5.7–6.0 ppm (multiplet, CH=CH2).
  • Fluorine-induced deshielding in aromatic protons (δ 6.8–7.2 ppm) .
  • ¹⁹F NMR : A singlet near δ -110 to -115 ppm for the fluorine substituent .
  • IR : Peaks at ~1250 cm⁻¹ (C-F stretch) and ~1600 cm⁻¹ (C=C vinyl stretch) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Steric Effects : The ethoxy group at the ortho position may hinder access to the reaction site, reducing catalytic efficiency in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to mitigate this .
  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the benzene ring, slowing electrophilic substitution. Optimize reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis) .
    • Data Contradiction Analysis : Conflicting yields in cross-coupling reactions may arise from competing pathways (e.g., homocoupling vs. heterocoupling). Use kinetic studies (e.g., time-resolved NMR) to identify dominant mechanisms .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Perform accelerated degradation studies (e.g., 25°C–40°C, pH 1–13). Monitor decomposition via UV-Vis (λmax ~270 nm) and LC-MS. The compound is prone to hydrolysis of the ethoxy group under acidic conditions .
  • Thermal Stability : Use DSC/TGA to identify decomposition thresholds (>150°C). Contradictions in literature may stem from impurities or moisture content; ensure anhydrous conditions during analysis .

Q. How can computational methods (DFT, MD) predict the interaction of this compound with biological targets?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The vinyl group’s π-electrons may engage in hydrophobic pockets, while fluorine participates in halogen bonding .
  • MD Simulations : Simulate solvation effects (e.g., in water/DMSO) to assess conformational stability. Correlate with experimental IC50 values from enzyme inhibition assays .

Key Research Gaps

  • Mechanistic Insights : Limited data on radical-mediated reactions involving the vinyl group.
  • Biological Relevance : Few studies explore its potential as a fluorinated scaffold in drug discovery.

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